

Assessing the impact of methoxy-free donors on perovskite solar cell stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole
Cat. No.:	B593858

[Get Quote](#)

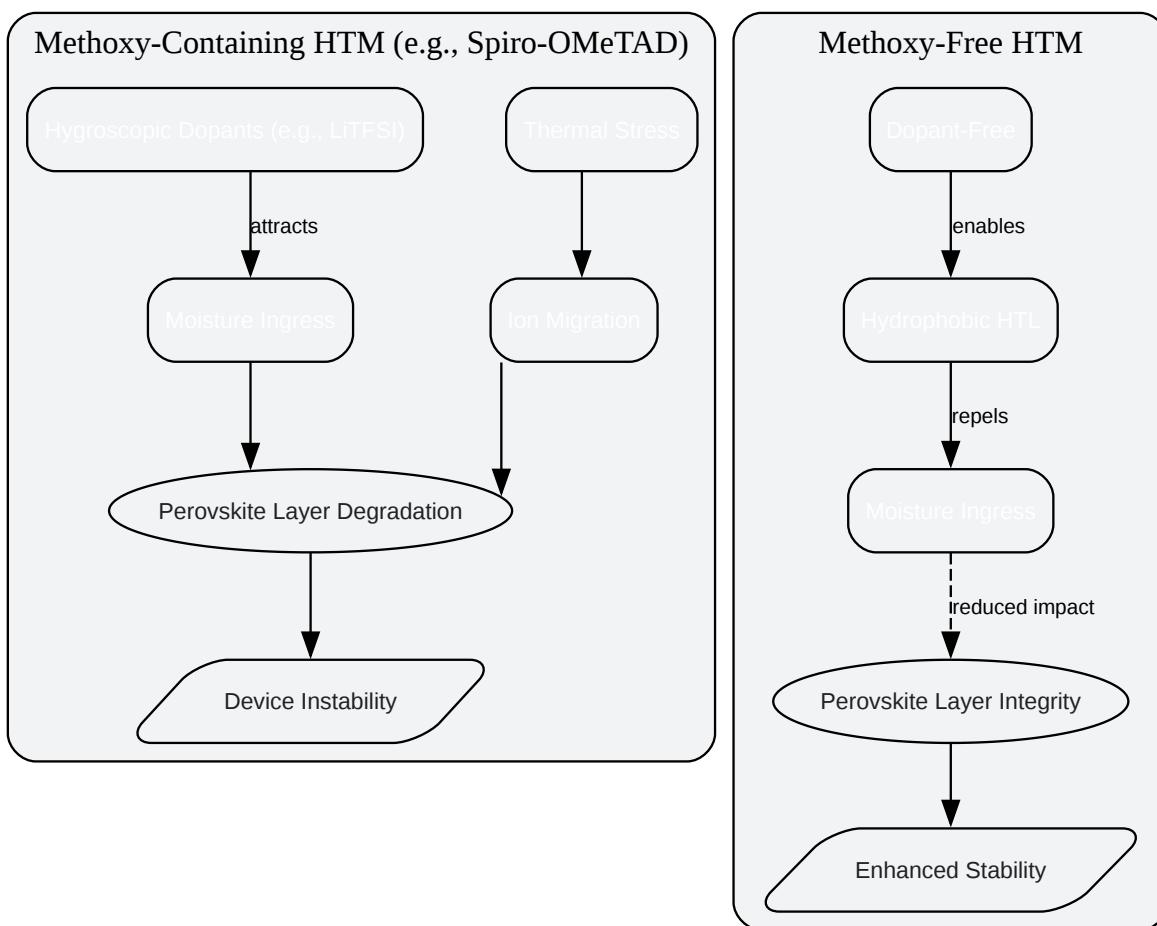
Methoxy-Free Donors: A Key to Unlocking Perovskite Solar Cell Stability

The Achilles' heel of perovskite solar cells (PSCs), despite their impressive power conversion efficiencies (PCEs), has long been their operational stability. A significant contributor to this instability lies within the hole transport layer (HTL), conventionally dominated by the methoxy-containing organic molecule, Spiro-OMeTAD. While effective in charge extraction, Spiro-OMeTAD's reliance on hygroscopic dopants and its inherent susceptibility to moisture and thermal stress compromise the long-term performance of PSCs. This has spurred a paradigm shift in materials design, with researchers increasingly focusing on methoxy-free donor molecules as a promising alternative to bolster device longevity.

The absence of methoxy groups, often replaced by more robust alkyl or fluoro groups, imparts several key advantages to the hole transporting material (HTM). A primary benefit is the enhanced hydrophobicity, which creates a more effective barrier against moisture ingress, a notorious degradation agent for the sensitive perovskite layer.^{[1][2]} Furthermore, many methoxy-free HTMs are designed to be used without dopants, circumventing the stability issues associated with additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), which are known to attract water and migrate within the device, accelerating degradation.^{[1][3]}

This comparison guide delves into the impact of methoxy-free donors on the stability of perovskite solar cells, presenting a side-by-side analysis with their methoxy-containing

counterparts. We will explore the quantitative improvements in stability under various stress conditions and provide detailed experimental protocols for the fabrication and testing of these devices.


Comparative Stability Analysis

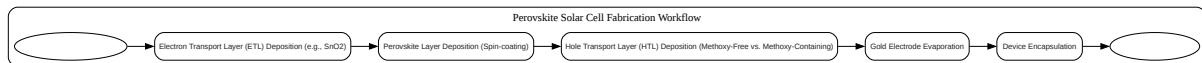
The move towards methoxy-free HTMs has yielded significant improvements in the stability of perovskite solar cells under various environmental stressors. The following tables summarize the performance of devices employing methoxy-free donors in comparison to the standard Spiro-OMeTAD.

Hole Transport Material	Donor Type	Dopant	Stress Condition	Initial PCE	PCE after Stress	PCE Retention	Reference
XC2-H	Methoxy-Free	Dopant-Free	30-40% Humidity, 720h	10.2%	~9.2%	~90%	[4]
Spiro-OMeTAD	Methoxy-Containing	Doped	30-40% Humidity, 720h	12.2%	~6.7%	~55%	[4]
TTF-1	Methoxy-Free	Dopant-Free	40% RH, 500h	11.03%	Stable	>90% (qualitatively)	[5]
Spiro-OMeTAD	Methoxy-Containing	Doped	40% RH, 120h	11.4%	Degraded	<23%	[5]
SF48	Methoxy-Free	Dopant-Free	85°C, in air	18.7%	Superior to Spiro-OMeTAD	Not specified	[3]
Spiro-OMeTAD	Methoxy-Containing	Doped & Undoped	85°C, in air	18.6% (doped)	Inferior to SF48	Not specified	[3]

Degradation Pathways and the Role of Methoxy-Free Donors

The degradation of perovskite solar cells is a complex process influenced by multiple factors. The hole transport layer plays a critical role in either accelerating or mitigating these degradation pathways.

[Click to download full resolution via product page](#)


Caption: Degradation pathways in PSCs with methoxy-containing vs. methoxy-free HTMs.

Experimental Protocols

The following sections detail the typical experimental procedures for fabricating and testing perovskite solar cells with a focus on assessing the stability of different hole transport materials.

Device Fabrication

A standard experimental workflow for the fabrication of n-i-p perovskite solar cells is outlined below.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the fabrication of perovskite solar cells.

1. Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.
2. Electron Transport Layer (ETL) Deposition: An electron transport layer, such as a compact layer of SnO₂, is deposited onto the FTO substrate by spin-coating a precursor solution followed by annealing.
3. Perovskite Layer Deposition: The perovskite absorber layer (e.g., Cs_x(MA_{1-y}FA_y)_{1-x}Pb(I₁₋₂Br₂)₃) is deposited in a nitrogen-filled glovebox via a one-step spin-coating method from a precursor solution. An anti-solvent is typically dripped onto the spinning substrate to induce crystallization, followed by thermal annealing.
4. Hole Transport Layer (HTL) Deposition:
 - Methoxy-Containing HTM (Control): A solution of Spiro-OMeTAD is prepared in a solvent like chlorobenzene, typically with additives such as 4-tert-butylpyridine (tBP) and LiTFSI. This solution is then spin-coated onto the perovskite layer.

- Methoxy-Free HTM (Experimental): A solution of the methoxy-free HTM is prepared in an appropriate solvent, often without any additives. This is then spin-coated onto the perovskite layer.

5. Electrode Deposition: A top electrode, typically gold (Au), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

6. Encapsulation: For long-term stability testing, the devices are often encapsulated using a UV-curable epoxy resin and a glass coverslip to prevent environmental degradation.

Stability Testing Protocols

To ensure a fair comparison of device stability, standardized testing protocols, such as the International Summit on Organic Photovoltaic Stability (ISOS) protocols, are employed.

1. Thermal Stability (ISOS-D-3): Unencapsulated or encapsulated devices are stored in a dark, nitrogen-filled or ambient air environment at a constant elevated temperature (e.g., 85°C). The power conversion efficiency (PCE) of the devices is measured periodically to track their degradation over time.
2. Humidity Stability (ISOS-D-2): Devices are stored in a climate-controlled chamber with a constant relative humidity (RH), for instance, 30-40% or up to 85% RH, in the dark at room temperature. The PCE is monitored at regular intervals.
3. Operational Stability under Illumination (ISOS-L-2): Encapsulated devices are continuously illuminated under a solar simulator (e.g., AM1.5G, 100 mW/cm²) at a controlled temperature (e.g., 65°C). The devices are held at their maximum power point (MPP) and their performance is tracked over time to determine the T₈₀ lifetime (the time it takes for the PCE to drop to 80% of its initial value).

Conclusion

The transition towards methoxy-free donor materials for the hole transport layer represents a significant step forward in addressing the stability challenges of perovskite solar cells. By enhancing hydrophobicity and enabling dopant-free device architectures, these novel materials create a more robust barrier against environmental degradation factors, particularly moisture. The presented data clearly indicates that PSCs incorporating methoxy-free HTMs exhibit

superior long-term stability compared to the conventional Spiro-OMeTAD-based devices. While further research is needed to optimize the efficiency and explore a wider range of methoxy-free molecular designs, the current trajectory suggests that these materials are a critical component in the roadmap towards the commercialization of stable and reliable perovskite solar cell technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01184F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards device stability of perovskite solar cells through low-cost alkyl-terminated SFX-based hole transporting materials and carbon electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Assessing the impact of methoxy-free donors on perovskite solar cell stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593858#assessing-the-impact-of-methoxy-free-donors-on-perovskite-solar-cell-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com